molecular formula C16H14N2O B1657951 1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one CAS No. 58876-61-2

1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one

Cat. No.: B1657951
CAS No.: 58876-61-2
M. Wt: 250.29 g/mol
InChI Key: RACGEFNPHJYVER-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects . This particular compound is structurally characterized by a benzodiazepine core with specific substitutions that confer unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one can be achieved through various methods. One common approach involves the reaction of o-phenylenediamine with α-keto acids or their derivatives. For instance, a Vilsmeier reaction using dimethylformamide-dimethylacetal (DMF-DMA) can be employed to obtain the compound in high yield and purity . The reaction typically involves heating the reactants at 100°C for several hours, followed by cooling and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry protocols, such as the use of fumaric esters in Michael addition reactions, can be adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .

Scientific Research Applications

1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one involves modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. The compound binds to specific allosteric sites on the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to increased chloride ion influx. This results in hyperpolarization of the neuron and a calming effect on the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one is unique due to its specific substitutions, which confer distinct pharmacological properties. Its ability to act as a GABA modulator without directly agonizing or antagonizing the receptor sets it apart from other benzodiazepines .

Properties

CAS No.

58876-61-2

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C16H14N2O/c1-18-15-10-6-5-9-13(15)17-14(11-16(18)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

RACGEFNPHJYVER-UHFFFAOYSA-N

SMILES

CN1C(=O)CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Canonical SMILES

CN1C(=O)CC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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